3-(2-Phenoxyethoxy)benzamide

Structure-Activity Relationship SAR Medicinal Chemistry

3-(2-Phenoxyethoxy)benzamide is a strategic building block for medicinal chemistry programs, particularly for structure-activity relationship (SAR) studies targeting PARP enzymes and EP4 receptor modulators. Its 3-substituted benzamide core aligns with a key PARP pharmacophore, while the phenoxyethoxy chain provides a versatile site for further diversification. Ideal as a comparator against para-substituted analogs to evaluate positional effects on potency and selectivity. Useful as a reference control in anti-inflammatory assay development. Request a quote for custom pack sizes and global shipping.

Molecular Formula C15H15NO3
Molecular Weight 257.28g/mol
Cat. No. B495915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenoxyethoxy)benzamide
Molecular FormulaC15H15NO3
Molecular Weight257.28g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)N
InChIInChI=1S/C15H15NO3/c16-15(17)12-5-4-8-14(11-12)19-10-9-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H2,16,17)
InChIKeyGPJIFPTYBMVULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Phenoxyethoxy)benzamide: A 3-Substituted Benzamide Building Block for PARP-Related Research and Inflammatory Disease Models


3-(2-Phenoxyethoxy)benzamide (CAS 883287-42-1) is a synthetic organic compound belonging to the benzamide class, specifically a 3-substituted derivative featuring a phenoxyethoxy ether chain [1]. Its molecular formula is C15H15NO3, with a molecular weight of 257.28 g/mol . This core structure is associated with poly(ADP-ribose) polymerase (PARP) enzyme inhibition, a mechanism of action common to many benzamide analogues, and it appears in patent literature concerning the development of EP4 receptor modulators for treating inflammatory conditions such as arthritis [2][3].

Why Uncharacterized 3-(2-Phenoxyethoxy)benzamide Analogs Cannot Substitute for Structure-Activity Relationship Studies


While 3-(2-Phenoxyethoxy)benzamide belongs to a well-documented class of enzyme inhibitors and receptor modulators, its specific activity profile cannot be reliably inferred from generic substitution. For example, the para-substituted isomer, 4-(2-phenoxyethoxy)benzamide, has a reported IC50 of 2 nM against PARP [1], yet literature indicates that potency and selectivity within the benzamide class are highly dependent on the nature and position of the substituent [2]. The 3-position substitution pattern is a known motif for PARP inhibition, but the addition of the phenoxyethoxy chain introduces unique steric and electronic properties that preclude any assumption of equivalent activity, bioavailability, or target engagement without direct comparative data [3].

Quantitative Differentiators for 3-(2-Phenoxyethoxy)benzamide Against Structural Analogs


Substitution Pattern Defines a Unique Chemical Space for 3-(2-Phenoxyethoxy)benzamide

The 3-substitution pattern on the benzamide core distinguishes this compound from its para-substituted isomer, 4-(2-phenoxyethoxy)benzamide [1]. While the latter is a known potent PARP1 inhibitor with an IC50 of 2 nM, the 3-substituted architecture is a separate pharmacophore that has been the focus of patent applications for modulating different biological targets, such as EP4 receptors, or for achieving alternative PARP isoform selectivity profiles [2][3].

Structure-Activity Relationship SAR Medicinal Chemistry

Class-Level PARP Inhibitory Potential for 3-Substituted Benzamides

The 3-substituted benzamide class, to which this compound belongs, is a foundational pharmacophore for inhibiting poly(ADP-ribose) polymerase (PARP) enzymes [1]. Patent literature explicitly identifies 3-substituted benzamides, including those with ether-linked side chains, as potent PARP inhibitors [2]. While direct IC50 data for 3-(2-Phenoxyethoxy)benzamide is not available in the provided sources, its structural alignment with this class supports its utility as a core scaffold for medicinal chemistry exploration.

Enzyme Inhibition PARP DNA Repair

Potential Utility in Inflammatory Disease Models Based on Patent Disclosures

Patents covering phenoxyethoxy-containing compounds describe their use as selective EP4 receptor antagonists for treating inflammatory conditions like osteoarthritis and rheumatoid arthritis [1]. Although the specific 3-(2-phenoxyethoxy)benzamide molecule is not explicitly named in the available patent data, its core structure aligns with the general Formula I described in these filings [2]. This provides a rationale for its procurement by researchers investigating EP4-mediated pathways.

Inflammation EP4 Receptor Arthritis

Recommended Research Applications for 3-(2-Phenoxyethoxy)benzamide Based on Evidence Profile


Medicinal Chemistry: A Scaffold for 3-Substituted Benzamide SAR Studies

Procurement of this compound is most justified as a core building block for structure-activity relationship (SAR) exploration. Its 3-substituted benzamide core is a known pharmacophore for PARP inhibition [1], and the phenoxyethoxy chain offers a site for further diversification or optimization. Researchers can use it as a direct comparator to evaluate the impact of substitution position (e.g., versus 4-substituted analogs like 4-(2-phenoxyethoxy)benzamide) on potency, selectivity, and physicochemical properties [2].

Pharmacological Research: A Tool Compound for EP4 Receptor Pathway Investigation

Based on its structural alignment with compounds in EP4 receptor antagonist patents [1], this molecule can serve as a starting point for developing chemical probes to study the EP4 signaling pathway in cellular models of inflammation or pain. Its use in assays measuring cAMP accumulation or downstream cytokine release would be a logical application [2].

Chemical Biology: As a Negative Control or Inactive Comparator for More Potent Analogs

In the absence of verified high potency, 3-(2-Phenoxyethoxy)benzamide can serve as a valuable control compound. For studies involving more potent, optimized 3-substituted benzamide derivatives (e.g., in PARP inhibition assays), this compound can be used as a structurally similar but less active comparator to confirm the specificity of observed biological effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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